L-Propargylglycine
L-Propargylglycine
L-propargylglycine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group. It causes the irreversible inactivation of gamma-cystathionase (also known as cystathionine gamma-lyase) and is used as an affinity labeling reagent for gamma-cystathionase and other enzymes. It has a role as an EC 1.4.3.2 (L-amino-acid oxidase) inhibitor, an EC 2.6.1.2 (alanine transaminase) inhibitor and an EC 2.5.1.48 (cystathionine gamma-synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound. It is a tautomer of a L-propargylglycine zwitterion.
L-Propargylglycine is a natural product found in Streptomyces with data available.
L-Propargylglycine is a natural product found in Streptomyces with data available.
Brand Name:
Vulcanchem
CAS No.:
23235-01-0
VCID:
VC0533644
InChI:
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1
SMILES:
C#CCC(C(=O)O)N
Molecular Formula:
C5H7NO2
Molecular Weight:
113.11 g/mol
L-Propargylglycine
CAS No.: 23235-01-0
Cat. No.: VC0533644
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | L-propargylglycine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group. It causes the irreversible inactivation of gamma-cystathionase (also known as cystathionine gamma-lyase) and is used as an affinity labeling reagent for gamma-cystathionase and other enzymes. It has a role as an EC 1.4.3.2 (L-amino-acid oxidase) inhibitor, an EC 2.6.1.2 (alanine transaminase) inhibitor and an EC 2.5.1.48 (cystathionine gamma-synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound. It is a tautomer of a L-propargylglycine zwitterion. L-Propargylglycine is a natural product found in Streptomyces with data available. |
|---|---|
| CAS No. | 23235-01-0 |
| Molecular Formula | C5H7NO2 |
| Molecular Weight | 113.11 g/mol |
| IUPAC Name | (2S)-2-aminopent-4-ynoic acid |
| Standard InChI | InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 |
| Standard InChI Key | DGYHPLMPMRKMPD-BYPYZUCNSA-N |
| Isomeric SMILES | C#CC[C@@H](C(=O)O)N |
| SMILES | C#CCC(C(=O)O)N |
| Canonical SMILES | C#CCC(C(=O)O)N |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator